molecular formula C15H18O2 B13453405 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

Cat. No.: B13453405
M. Wt: 230.30 g/mol
InChI Key: UHUYNUHHVMKDKX-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-3-one

InChI

InChI=1S/C15H18O2/c1-17-13-5-3-11(4-6-13)9-12-10-14(16)15(12)7-2-8-15/h3-6,12H,2,7-10H2,1H3

InChI Key

UHUYNUHHVMKDKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)C23CCC3

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one, a molecule of significant interest in medicinal chemistry. The spiro[3.3]heptane motif is increasingly recognized as a valuable three-dimensional scaffold that can serve as a bioisosteric replacement for traditional aromatic rings, offering improved physicochemical properties in drug candidates. This document details the synthesis, chemical properties, and potential applications of this specific derivative, providing a foundation for its use in drug discovery programs. The CAS number for 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is 2763759-58-4 .[1]

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The paradigm in modern drug discovery is shifting from "flat" aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need for novel chemical entities with improved pharmacological profiles, including enhanced target specificity, better solubility, and reduced off-target effects.[2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a compelling class of 3D scaffolds.[3][4]

The spiro[3.3]heptane core, in particular, offers a rigid and well-defined three-dimensional geometry.[3] Its non-planar structure allows for precise spatial orientation of substituents, which can lead to more effective interactions with biological targets.[2] Furthermore, the replacement of a planar phenyl ring with a saturated spiro[3.3]heptane moiety can improve key drug-like properties such as aqueous solubility and metabolic stability.[4] The title compound, 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one, incorporates this valuable scaffold functionalized with a methoxy-substituted benzyl group, a common pharmacophore, making it a prime candidate for exploration in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is presented in the table below. These properties are crucial for assessing the compound's potential as a drug candidate and for designing relevant biological assays.

PropertyValueSource
CAS Number 2763759-58-4[1]
Molecular Formula C₁₅H₁₈O₂[1]
Molecular Weight 230.30 g/mol [1]
Appearance Predicted to be a solid or oil-
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.-

Synthesis of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

While a specific, publicly available, detailed protocol for the synthesis of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is not readily found in the searched literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of substituted spiro[3.3]heptan-1-ones.[3][5] The most logical approach involves the α-alkylation of the parent spiro[3.3]heptan-1-one.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available precursors. The first step is the construction of the spiro[3.3]heptan-1-one core, followed by the introduction of the (4-methoxyphenyl)methyl substituent at the C3 position via enolate alkylation.

Synthesis_Pathway cluster_0 Step 1: Spiro[3.3]heptan-1-one Synthesis cluster_1 Step 2: α-Alkylation Starting_Materials Cyclobutanone & Allene Derivatives Spiro_Core Spiro[3.3]heptan-1-one Starting_Materials->Spiro_Core [2+2] Cycloaddition Spiro_Core_Alkylation Spiro[3.3]heptan-1-one Enolate Spiro[3.3]heptan-1-one Enolate Spiro_Core_Alkylation->Enolate Base (e.g., LDA) Final_Product 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one Enolate->Final_Product Alkylating_Agent 4-Methoxybenzyl bromide Alkylating_Agent->Final_Product

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Reductive Amination of 3-(4-methoxybenzyl)spiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, the design of novel molecular architectures that occupy unique three-dimensional space is paramount. Spiro[3.3]heptane motifs, characterized by their rigid, compact, and structurally novel framework, have emerged as highly valuable bioisosteres for commonly used aromatic rings.[1] The synthesis of amines derived from this scaffold, such as those from 3-(4-methoxybenzyl)spiro[3.3]heptan-1-one, provides rapid access to a library of compounds with significant potential in medicinal chemistry.[2][3][4] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, prized for its operational simplicity and broad substrate scope.[3][5]

This document provides a comprehensive, field-proven guide to the reductive amination of 3-(4-methoxybenzyl)spiro[3.3]heptan-1-one using sodium triacetoxyborohydride. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, and outline robust methods for purification and characterization, ensuring researchers can confidently and successfully synthesize these high-value molecules.

Reaction Principle and Mechanism

Reductive amination is a sequential, one-pot process that converts a carbonyl group into an amine.[6] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The ketone first reacts with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, which are often necessary for less reactive ketones, the hemiaminal undergoes dehydration to form a transient imine, which is subsequently protonated to yield an electrophilic iminium ion.[7][8][9] The use of a mild acid catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile, which would render it unreactive.[10][11]

  • Hydride Reduction: A selective reducing agent is then used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[7] The choice of reducing agent is critical; it must reduce the iminium ion much faster than it reduces the starting ketone.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it a mild and selective reductant, unreactive towards most ketones but highly effective for reducing protonated imines.[13][14][15] This high selectivity prevents the formation of alcohol byproducts from the reduction of the starting ketone.[16]

G cluster_formation Iminium Formation cluster_reduction Reduction ketone Spiro[3.3]heptan-1-one (Starting Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Primary or Secondary Amine (R-NH₂) amine->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration product N-Substituted Amine (Final Product) iminium->product reducer NaBH(OAc)₃ (Reducing Agent) reducer->product catalyst Acetic Acid (H⁺) catalyst->hemiaminal water - H₂O water->iminium hydride Hydride Transfer hydride->iminium

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 3-(4-methoxybenzyl)spiro[3.3]heptan-1-one with a representative primary amine. The stoichiometry can be adapted for other primary or secondary amines.

3.1. Materials and Reagents

ReagentMW ( g/mol )Molarity/PurityAmount (mmol)Mass/Volume
3-(4-methoxybenzyl)spiro[3.3]heptan-1-one230.31>95%1.0230 mg
Amine (e.g., Benzylamine)107.15>98%1.1118 mg (120 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9495%1.5335 mg
Glacial Acetic Acid (AcOH)60.05>99.7%1.590 mg (86 µL)
1,2-Dichloroethane (DCE), Anhydrous98.96>99.8%-10 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Aqueous-~20 mL
Dichloromethane (DCM)84.93ACS Grade-~60 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37Granular-~2 g

3.2. Reaction Setup and Procedure

  • Flask Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-methoxybenzyl)spiro[3.3]heptan-1-one (230 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the ketone. Follow with the addition of the amine (e.g., benzylamine, 120 µL, 1.1 mmol) and glacial acetic acid (86 µL, 1.5 mmol).[16] Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (335 mg, 1.5 mmol) to the stirring solution in portions over 5 minutes. Note: NaBH(OAc)₃ is moisture-sensitive; handle it quickly in a dry environment.[17] The addition may cause slight effervescence.

  • Reaction Monitoring: Seal the flask under a nitrogen or argon atmosphere and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-24 hours.[16]

    • TLC System: A typical eluent system is 20-30% ethyl acetate in hexanes. The product amine will have a lower Rf than the starting ketone.

  • Reaction Quench: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Aqueous Workup and Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The purification of amines on standard silica gel can be challenging due to the interaction between the basic amine product and the acidic silanol groups on the silica surface, which can lead to peak tailing and poor recovery.[18][19] To counteract this, a basic additive is incorporated into the mobile phase.[20]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Mobile Phase (Eluent): Prepare an eluent system based on TLC analysis. A good starting point is an ethyl acetate/hexanes gradient. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture to neutralize the acidic sites on the silica gel and ensure sharp, symmetrical peak elution.[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the prepared mobile phase, gradually increasing the polarity (e.g., from 5% to 40% ethyl acetate in hexanes containing 1% Et₃N). Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. For residual triethylamine, the product can be co-evaporated with toluene.

Alternative strategies include using amine-functionalized silica or reversed-phase (C18) chromatography, which can offer superior performance for particularly challenging separations.[19][21][22]

Product Characterization

Confirm the structure and purity of the final N-substituted 3-(4-methoxybenzyl)spiro[3.3]heptan-amine using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Expect the disappearance of the ketone carbonyl's influence on adjacent protons.

    • Protons on the carbon alpha to the nitrogen (the former C=O carbon) will appear as a multiplet, typically in the δ 2.5-3.5 ppm range.[23]

    • The N-H proton of a secondary amine will appear as a broad singlet, which can be exchanged with D₂O.[24]

  • ¹³C NMR Spectroscopy:

    • The ketone carbonyl signal (typically >200 ppm) will be absent.

    • A new signal for the carbon attached to the nitrogen will appear in the aliphatic region, typically between 40-60 ppm.[24]

  • Infrared (IR) Spectroscopy:

    • The strong C=O stretching absorption of the ketone (around 1700-1725 cm⁻¹) will be absent.

    • For secondary amine products, a characteristic N-H stretching absorption will appear as a single, sharp band in the 3300-3500 cm⁻¹ region.[24] Primary amines would show two bands.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should correspond to the calculated mass of the product.

    • According to the nitrogen rule, a compound with a single nitrogen atom will have an odd molecular weight.[25][26]

    • Look for characteristic α-cleavage fragmentation patterns, where the bond between the alpha and beta carbons relative to the nitrogen breaks, yielding a resonance-stabilized iminium cation.[24][25]

Overall Experimental Workflow

G A 1. Reaction Setup (Ketone, Amine, AcOH, DCE) B 2. Add NaBH(OAc)₃ Stir at Room Temperature A->B C 3. Monitor by TLC/LC-MS B->C D 4. Aqueous Quench (sat. NaHCO₃) C->D Upon Completion E 5. Extraction (DCM) D->E F 6. Dry & Concentrate E->F G 7. Purification (Flash Column Chromatography with Et₃N modifier) F->G H 8. Characterization (NMR, MS, IR) G->H I Pure Product H->I

Caption: Reductive Amination Experimental Workflow.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Flammable solid that reacts with water to release flammable gases. It is also harmful if swallowed and causes serious eye damage.[27][28] Handle in a well-ventilated fume hood, under an inert atmosphere if possible, and away from water or moisture.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[29]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxicant. All manipulations should be performed within a certified chemical fume hood.

  • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • General: Perform all operations in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.[29]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Journal of Organic Chemistry & Process Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 16(4). [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals [Request PDF]. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Pharmaffiliates. (2011, June 10). Structural analysis of amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • White, R. L., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Oak Ridge National Laboratory. (n.d.). Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization. [Link]

  • ACS Publications. (2014, August 5). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))... [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • National Institutes of Health. (2023, March 21). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • PubMed. (2023, March 21). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

Sources

Application Note: Solvent Selection and Optimization for Spiro[3.3]heptanone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Spiro[3.3]heptanones are highly strained, rigid bicyclic systems that have gained immense traction in medicinal chemistry as saturated bioisosteres for benzene, piperazine, and morpholine rings[1]. By imparting conformational restriction, these scaffolds improve metabolic stability and alter the physicochemical properties of drug candidates[2]. However, the inherent ring strain (approximately 25–30 kcal/mol for the cyclobutane units) and the extreme steric congestion around the spirocyclic center make functionalizing spiro[3.3]heptan-6-one a significant synthetic challenge[3].

In this application note, we dissect the causality behind solvent selection for three critical transformations: reductive amination, olefination, and enol triflate formation. Choosing the correct solvent system is not merely a matter of solubility; it is a fundamental requirement for stabilizing transition states, preventing strain-release ring opening, and overcoming steric barriers[1].

Reaction-Specific Solvent Dynamics

A. Reductive Amination: Balancing Solubility and Imine Kinetics

Reductive amination of spiro[3.3]heptan-6-one is a primary route for synthesizing azaspiro bioisosteres[4]. The steric bulk of the spiro center severely retards the initial imine/iminium formation.

  • DCE (1,2-Dichloroethane): For neutral, lipophilic amines, DCE is the solvent of choice. It is non-coordinating, which enhances the electrophilicity of the ketone, and it provides excellent solubility for sodium triacetoxyborohydride (NaBH(OAc)₃).

  • THF/MeOH Co-solvent System: When utilizing amine hydrochlorides or highly polar substrates, DCE fails due to poor solubility. A mixture of THF and Methanol (typically 4:1 v/v) is required. Methanol acts as a protic shuttle, accelerating the rate-limiting imine formation via hydrogen bonding. However, the methanol concentration must be strictly controlled; excessive protic solvent leads to competitive direct reduction of the ketone to the corresponding alcohol before the imine can form.

B. Olefination: Overcoming Steric Rejection

Converting the ketone to an exocyclic alkene is a necessary step for accessing functionalized spiro[3.3]heptane derivatives[1].

  • The Wittig Failure (THF): Standard Wittig olefination (using methyltriphenylphosphonium bromide and base in THF) frequently fails with spiro[3.3]heptanones. The bulky triphenylphosphine ylide cannot achieve the necessary trajectory to form the oxaphosphetane intermediate due to the steric shielding of the adjacent cyclobutane ring[1].

  • The Tebbe Solution (Toluene/THF): To bypass this, the titanium-based Tebbe reagent is utilized[1]. The Tebbe reagent generates a highly reactive, sterically unhindered titanium carbene. This reaction necessitates a predominantly Toluene-based solvent system with a small amount of THF. Toluene stabilizes the organometallic complex, while THF acts as a weak ligand to control the release of the active carbene, preventing rapid decomposition.

C. Enolization: Preventing Strain-Release Cleavage

Forming the enol triflate of spiro[3.3]heptan-6-one allows for downstream palladium-catalyzed cross-coupling.

  • Anhydrous THF (-78 °C): Deprotonation must be strictly kinetic. If the enolate is allowed to equilibrate or warm up, the molecule can undergo a retro-aldol-like ring opening to relieve the massive ring strain. Anhydrous THF is mandatory here because it strongly solvates the lithium cation of LDA, breaking up base aggregates and ensuring instantaneous deprotonation at -78 °C.

Quantitative Data Summary

Table 1: Solvent Effects on Spiro[3.3]heptan-6-one Functionalization

Reaction TypeReagentsPrimary SolventCo-Solvent / AdditiveYield / OutcomeMechanistic Rationale
Reductive Amination Amine, NaBH(OAc)₃DCENone75-85%Ideal for neutral amines; non-coordinating environment.
Reductive Amination Amine·HCl, NaBH₃CNTHFMeOH (20% v/v)65-80%MeOH solubilizes salts and catalyzes imine formation.
Olefination Ph₃P=CH₂THFNone<10% (Failure)Steric clash prevents oxaphosphetane formation.
Olefination Tebbe ReagentTolueneTHF (10% v/v)80-90%Toluene stabilizes the Ti-carbene; low steric demand.
Enolization LDA, PhNTf₂THFHMPA or DMPU (opt.)85-95%THF solvates Li⁺, enabling rapid kinetic deprotonation at -78°C.

Visualizing the Decision Matrix

G Start Spiro[3.3]heptan-6-one Reaction Planning RedAm Reductive Amination Start->RedAm Olef Olefination Start->Olef Enol Enolization / Triflates Start->Enol SolRedAm Solvent: DCE or THF/MeOH Rationale: Imine stabilization, reductant solubility RedAm->SolRedAm NaBH(OAc)3 SolOlef Solvent: THF/Toluene Rationale: Tebbe reagent stability, avoiding Wittig failure Olef->SolOlef Ti-based SolEnol Solvent: Anhydrous THF Rationale: Kinetic enolate formation at -78°C Enol->SolEnol LDA/KHMDS

Decision tree for spiro[3.3]heptan-6-one solvent selection.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination (THF/MeOH System)

Objective: Synthesize a secondary/tertiary amine via reductive amination using a polar amine hydrochloride[4].

Materials: Spiro[3.3]heptan-6-one (1.0 eq), Amine·HCl (1.1 eq), NaBH₃CN (1.5 eq), Anhydrous THF, Anhydrous Methanol.

Step-by-Step:

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of anhydrous THF and Methanol. Causality: THF provides bulk solubility, while MeOH solubilizes the amine salt and catalyzes imine formation.

  • Imine Formation: Charge a dry flask with spiro[3.3]heptan-6-one and the amine hydrochloride. Add the THF/MeOH solvent mixture to achieve a 0.2 M concentration. Stir at 25 °C for 2 hours.

  • Validation Check (IPC 1): Withdraw a 10 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and analyze via LCMS. Self-Validation: The chromatogram must show >90% conversion to the imine/iminium intermediate. If unreacted ketone remains, add 0.1 eq of acetic acid to further catalyze formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH₃CN. Causality: Cooling mitigates the exothermic reduction and prevents thermal degradation of the strained ring.

  • Quench & Isolate: After 4 hours, quench with saturated aqueous NaHCO₃ to destroy excess reductant. Extract with dichloromethane (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Tebbe Olefination (Toluene/THF System)

Objective: Convert the sterically hindered ketone to an exocyclic methylene derivative[1].

Materials: Spiro[3.3]heptan-6-one (1.0 eq), Tebbe Reagent (0.5 M in Toluene, 1.2 eq), Anhydrous THF, Anhydrous Toluene.

Step-by-Step:

  • Substrate Solvation: Dissolve spiro[3.3]heptan-6-one in anhydrous THF (0.5 M) under an argon atmosphere. Cool the solution to -40 °C.

  • Reagent Addition: Dropwise, add the Tebbe reagent (in Toluene). Causality: The Toluene/THF mixture stabilizes the titanium-aluminum complex, preventing premature carbene dimerization while allowing it to react with the sterically hindered ketone[1].

  • Thermal Activation: Slowly warm the reaction mixture to 0 °C over 1 hour, then to room temperature for 2 hours.

  • Validation Check (IPC 1): Monitor via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). Self-Validation: The disappearance of the UV-inactive ketone and the appearance of a rapidly staining non-polar spot confirms successful methylenation.

  • Fieser-Type Quench: Cool to -10 °C. Carefully add 15% aqueous NaOH dropwise to precipitate titanium and aluminum salts. Causality: A highly basic quench prevents acidic ring-opening of the newly formed spiro-alkene.

  • Filtration: Filter the resulting suspension through a pad of Celite, eluting with diethyl ether. Concentrate the filtrate under reduced pressure (careful: product may be volatile).

References

  • Title: Spiro[3.
  • Source: google.com (Patents)
  • Title: Multigram Synthesis of Advanced 6,6-Difluorospiro[3.
  • Title: Spiro[3.

Sources

Troubleshooting & Optimization

scale-up challenges for substituted spiro[3.3]heptan-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover the specific scale-up challenges for synthesizing substituted spiro[3.3]heptan-1-ones. I'm focusing particularly on common synthetic routes and potential pitfalls that might hinder larger-scale production. This includes evaluating the availability and cost of reagents.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the recurring scale-up problems for this synthesis. I'm categorizing these challenges logically to build a troubleshooting guide and FAQ. I am also checking existing protocols and mechanisms for scientific accuracy and to ensure the information is reliable.

Commencing Data Gathering

I'm now starting intensive Google searches, seeking scale-up hurdles for substituted spiro[3.3]heptan-1-one synthesis. My focus is on common routes, side reactions, purification issues, and safety considerations. I plan to analyze the search results to build a troubleshooting guide and FAQ, while also verifying protocols from reliable sources.

Validation & Comparative

Definitive Guide: X-ray Crystallography of 3-Substituted Spiro[3.3]heptan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the spiro[3.3]heptan-1-one scaffold has emerged as a high-value bioisostere for phenyl and piperidine rings. Unlike flat aromatic systems, this saturated spirocycle increases fraction sp3 (


) character, improves solubility, and offers novel exit vectors for substituent placement. However, the high ring strain (~60 kcal/mol) and conformational flexibility of the cyclobutane rings create a "blind spot" in solution-phase analysis.

This guide provides an objective technical comparison of structural determination methods, establishing Single Crystal X-ray Diffraction (SCXRD) as the requisite standard for validating the "butterfly" pucker angle and precise exit vectors of 3-substituted derivatives.

Part 1: Comparative Analysis of Structural Determination Methods

For 3-substituted spiro[3.3]heptan-1-ones, relying solely on NMR or computational modeling introduces significant risk in Structure-Activity Relationship (SAR) studies. The following table compares the performance of X-ray crystallography against common alternatives.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SCXRD) Solution NMR (NOESY/COSY) DFT (Gas Phase Calculation)
Conformational Fidelity High (Captures bioactive low-energy state)Low (Rapid ring flipping averages signals)Medium (Often overestimates planarity)
Ring Pucker Angle Precise (±0.5°)Ambiguous (Time-averaged)Variable (Basis-set dependent)
Stereochemical Certainty Absolute (Defines R/S at C3)Relative (Requires derivatization)Hypothetical
Packing Forces Accounted For (Mimics receptor density)Absent Absent
Throughput Low (Days to Weeks)High (Minutes)High (Hours)
The "Butterfly" Effect: Why X-ray is Non-Negotiable

The central spiro[3.3]heptane core is not planar.[1][2] The two cyclobutane rings adopt a puckered "butterfly" conformation to relieve torsional strain.

  • NMR Limitation: In solution, the barrier to ring inversion is low (<1.5 kcal/mol), causing the methylene protons to appear equivalent or broadly averaged. This masks the true vector of the substituent at the C3 position.

  • X-ray Advantage: The solid-state structure freezes the ring in its preferred energetic minimum, revealing the exact pucker angle (typically 20°–30°) . This angle dictates the spatial projection of the C3-substituent, which determines binding affinity.

Part 2: Workflow Visualization

The following diagram outlines the decision logic for selecting X-ray crystallography over surrogates and the subsequent experimental workflow.

StructuralWorkflow Start Drug Candidate: 3-Substituted Spiro[3.3]heptan-1-one Problem Ambiguity: Is C3-substituent Axial or Equatorial? Start->Problem NMR Method A: NMR (Averaged Signal) Problem->NMR DFT Method B: DFT (Gas Phase) Problem->DFT XRAY Method C: X-ray (SCXRD) (Solid State) Problem->XRAY Outcome_NMR Result: Indeterminate Vector NMR->Outcome_NMR Outcome_XRAY Result: Precise Pucker Angle & Absolute Configuration XRAY->Outcome_XRAY Design Structure-Based Drug Design (Docking Validation) Outcome_NMR->Design High Risk Outcome_XRAY->Design Validated

Caption: Decision logic comparing structural determination methods. Green path indicates the validated workflow for spirocyclic scaffolds.

Part 3: Experimental Protocol

Crystallizing spiro[3.3]heptan-1-one derivatives is challenging due to their compact, lipophilic nature and lack of strong hydrogen bond donors (unless the C3 substituent provides them). The Slow Vapor Diffusion method is the industry standard for these scaffolds.

Protocol: Antisovlent Vapor Diffusion

Objective: Grow single crystals suitable for diffraction (>0.1 mm) from a limited sample quantity (<5 mg).

Materials:
  • Inner Vessel: 1.5 mL borosilicate glass vial (flat bottom).

  • Outer Vessel: 20 mL scintillation vial with foil-lined cap.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Solvent B (Antisolvent): Pentane or Hexane (high volatility required).

Step-by-Step Methodology:
  • Solubility Test:

    • Dissolve 3–5 mg of the 3-substituted spiro[3.3]heptan-1-one in the minimum amount of Solvent A (approx. 50–100 µL). The solution should be near saturation but clear.

    • Expert Insight: If the compound contains a carboxylic acid or amide at C3, use Methanol/Ether systems instead of DCM/Pentane to encourage H-bond networking.

  • Assembly:

    • Place the open inner vial containing the sample solution into the center of the outer vial.

    • Carefully pipette 3–5 mL of Solvent B (Antisolvent) into the outer vial.

    • CRITICAL: Do not allow Solvent B to splash into the inner vial.

  • Equilibration:

    • Seal the outer vial tightly.

    • Store in a vibration-free environment at constant temperature (20°C).

    • Mechanism:[2][3][4] The volatile antisolvent (Pentane) diffuses into the sample solution (DCM), slowly increasing polarity and reducing solubility, forcing the spirocycle to organize into a lattice.

  • Harvesting:

    • Inspect after 24–48 hours. If precipitate forms immediately, the diffusion was too fast (dilute sample).

    • Ideal crystals appear as clear prisms or blocks within 3–7 days.

Part 4: Structural Data Analysis

When analyzing the generated CIF (Crystallographic Information File), focus on these specific parameters to validate the scaffold's utility as a bioisostere.

Key Structural Parameters[3][5][6][7][8][9]
ParameterTypical ValueSignificance in Drug Design
C2-C1-C4 Angle 88° – 90°Indicates strain at the ketone carbonyl; affects reactivity and metabolic stability.
Ring Pucker (

)
20° – 30°The "Butterfly" angle. Determines if the C3 substituent projects axially or equatorially.
C(spiro) Bond Angle 90° – 92°The spiro carbon (C4) is distorted from the ideal tetrahedral 109.5°, creating a compact core.
Inter-ring Distance ~2.6 ÅDistance between the two rings' centroids; critical for fitting into narrow hydrophobic pockets.
Visualizing the Exit Vectors

The diagram below illustrates how the spiro[3.3]heptane scaffold alters the "exit vector" compared to a standard phenyl ring, a key justification for its use in patent-busting and potency optimization.

VectorAnalysis Phenyl Phenyl Ring (Planar) Vector_Flat Exit Vector: 180° (Linear) Phenyl->Vector_Flat Geometry Spiro Spiro[3.3]heptane (Puckered) Vector_Bent Exit Vector: ~160° (Non-Collinear) Spiro->Vector_Bent Geometry Impact Improved Metabolic Stability Vector_Bent->Impact Result

Caption: Comparison of exit vectors. The spiro scaffold provides a non-collinear geometry distinct from planar aromatics.

References

  • Prysiazhniuk, K., et al. (2024).[2][5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2024).[2][5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Enamine/ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Assessment of Drug-Likeness of Spirocyclic Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Spingler, B., et al. (2012).[6] Some thoughts about the single crystal growth of small molecules. CrystEngComm. [Link]

  • Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. [Link]

Sources

A Comparative Guide to Validating Spiro[3.3]heptanone as a Bioisostere in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic use of bioisosterism is paramount.[1][2] This guide provides an in-depth, technical comparison of the spiro[3.3]heptanone scaffold as a bioisostere, offering a rationale for its selection, and presenting detailed experimental protocols for its validation. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to confidently incorporate this promising scaffold into your kinase inhibitor discovery programs.

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of new chemical space.[3][4] Traditional drug discovery has often been dominated by flat, aromatic structures. However, there is a growing appreciation for the advantages conferred by three-dimensional (3D) scaffolds, which can provide access to unique and previously unexplored regions of the kinome.[5] The spiro[3.3]heptane motif, a rigid and compact 3D structure, has emerged as a compelling bioisosteric replacement for more conventional moieties like benzene rings.[6][7]

This guide will dissect the advantages of the spiro[3.3]heptanone scaffold, compare it to common bioisosteres, and provide a comprehensive, step-by-step framework for its experimental validation in the context of kinase inhibitor design.

The Rationale for Spiro[3.3]heptanone: A Superior Scaffold for Kinase Inhibition?

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry.[8] The objective is to enhance a molecule's therapeutic profile by improving efficacy, reducing toxicity, or optimizing pharmacokinetic properties.[2] The spiro[3.3]heptane core, and specifically its ketone derivative, offers several potential advantages as a bioisostere in kinase inhibitors:

  • Increased Three-Dimensionality (3D) and Escape from "Flatland": Kinase active sites are complex, three-dimensional environments. The rigid, non-planar structure of spiro[3.3]heptanone can facilitate more precise and novel interactions within the ATP-binding pocket, potentially leading to enhanced potency and selectivity.[5][9] This "escape from flatland" is a well-recognized strategy for improving the clinical success of drug candidates.

  • Improved Physicochemical Properties: The introduction of sp3-rich scaffolds like spiro[3.3]heptane can lead to improved physicochemical properties such as increased solubility and metabolic stability, and decreased lipophilicity compared to their aromatic counterparts.[3][10] These improvements can translate to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[11]

  • Novel Intellectual Property: The use of unique scaffolds like spiro[3.3]heptanone can provide access to novel and patent-free chemical space, a critical consideration in a competitive therapeutic area.[7][12]

  • Vectorial Control: The spirocyclic core provides well-defined exit vectors for substituent placement, allowing for precise control over the orientation of pharmacophoric groups to optimize interactions with the target kinase.[6][10]

Comparative Analysis: Spiro[3.3]heptanone vs. Traditional Bioisosteres

To fully appreciate the potential of spiro[3.3]heptanone, it is essential to compare its properties with those of commonly employed bioisosteres for aromatic rings.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptanone
Geometry PlanarLinear, rigid3D, non-planar
F(sp3) 01.0~0.88
Lipophilicity (cLogP) ~1.9~1.5Generally lower than phenyl
Solubility ModerateGenerally higher than phenylGenerally higher than phenyl
Metabolic Stability Prone to oxidationGenerally stableGenerally more stable than phenyl
Synthetic Accessibility Readily availableEstablished routesIncreasingly accessible[13][14]

Causality Behind the Comparison:

  • Geometry and F(sp3): The increased fraction of sp3-hybridized carbons in BCP and spiro[3.3]heptanone contributes to their non-planar geometries. This three-dimensionality can lead to improved binding affinity and selectivity by allowing for more specific interactions within the kinase active site.[3]

  • Lipophilicity and Solubility: The replacement of an aromatic ring with a saturated scaffold typically reduces lipophilicity and increases aqueous solubility.[15] This is a desirable trait for improving the druggability of a compound.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Saturated scaffolds like spiro[3.3]heptanone are generally more resistant to this type of metabolism, potentially leading to a longer half-life in vivo.[16]

  • Synthetic Accessibility: While the synthesis of functionalized spiro[3.3]heptanones can be more complex than that of simple phenyl derivatives, recent advances have made a variety of substituted spiro[3.3]heptane building blocks more readily available.[17]

Experimental Validation Workflow: A Self-Validating System

A rigorous and systematic approach is crucial for validating the utility of spiro[3.3]heptanone as a bioisostere in a kinase inhibitor program. The following workflow is designed to be a self-validating system, where each step provides critical data to inform the next.

Caption: A tiered workflow for the validation of spiro[3.3]heptanone-based kinase inhibitors.

Phase 1: In Silico Design and Chemical Synthesis

Expertise & Experience: The initial phase leverages computational tools to predict the potential benefits of the bioisosteric replacement before committing to synthetic efforts. This de-risks the project by prioritizing compounds with the highest likelihood of success.

Protocol 1: Computational Modeling and Docking

  • Objective: To predict the binding mode of the spiro[3.3]heptanone-containing inhibitor and to assess its potential for improved interactions within the kinase active site compared to the parent compound.

  • Methodology:

    • Obtain the crystal structure of the target kinase, preferably in complex with a known inhibitor.

    • Utilize molecular modeling software (e.g., Schrödinger Maestro, MOE) to perform docking studies.

    • Superimpose the docked pose of the spiro[3.3]heptanone analog with the crystal structure of the parent compound to analyze changes in binding interactions.

    • Calculate in silico ADME properties (e.g., cLogP, tPSA, solubility) to predict the impact of the bioisosteric replacement.[15]

Protocol 2: Synthesis of Spiro[3.3]heptanone Analogs

  • Objective: To synthesize the designed spiro[3.3]heptanone-containing inhibitors for experimental testing.

  • Methodology: A general synthetic route to functionalized spiro[3.3]heptanones often involves a [2+2] cycloaddition or a semipinacol rearrangement.[6][13] The specific route will depend on the desired substitution pattern. A representative example is the reaction of a substituted alkene with an appropriate amide in the presence of triflic anhydride.[6]

Phase 2: Biochemical Validation

Trustworthiness: This phase focuses on generating robust biochemical data to confirm the on-target potency and selectivity of the new inhibitors. Adherence to best practices for kinase inhibitor characterization is essential for data integrity.[18]

Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the spiro[3.3]heptanone analogs against the target kinase.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen®) or a well-established in-house assay.

    • Perform the assay in a multi-well plate format.

    • Incubate the recombinant kinase enzyme with a range of inhibitor concentrations and the appropriate substrate and ATP.

    • Measure the kinase activity and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[19]

Protocol 4: Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of the most potent inhibitors against a broad panel of kinases.

  • Methodology:

    • Submit the lead compounds to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

    • Screen the compounds at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • For any significant off-target hits, determine the IC50 values to quantify the degree of inhibition.[18]

Phase 3: Cellular and In Vivo Validation

Authoritative Grounding: The ultimate validation of a kinase inhibitor lies in its ability to engage the target in a cellular context and demonstrate efficacy in a disease-relevant model.[20]

Protocol 5: Cell-Based Target Engagement and Functional Assays

  • Objective: To confirm that the inhibitor can enter cells, bind to the target kinase, and inhibit its downstream signaling.

  • Methodology:

    • Target Engagement: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays to directly measure target engagement in intact cells.

    • Functional Assays:

      • Select a cell line where the target kinase is known to be active and drives a particular phenotype (e.g., proliferation, migration).

      • Treat the cells with a range of inhibitor concentrations.

      • Measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting or ELISA.[19]

      • Assess the functional consequences of target inhibition, such as changes in cell viability (e.g., using a CellTiter-Glo® assay) or other relevant cellular endpoints.

Protocol 6: In Vitro ADME and Preliminary Toxicity

  • Objective: To evaluate the drug-like properties of the lead compounds.

  • Methodology:

    • Metabolic Stability: Incubate the compounds with liver microsomes to determine their intrinsic clearance.[18]

    • Permeability: Assess permeability using a Caco-2 or PAMPA assay.

    • Plasma Protein Binding: Determine the extent of binding to plasma proteins.

    • Preliminary Toxicity: Evaluate cytotoxicity in a panel of non-cancerous cell lines.

Protocol 7: In Vivo Efficacy Studies

  • Objective: To evaluate the in vivo efficacy of the lead candidate in a relevant animal model.

  • Methodology:

    • Pharmacokinetics (PK): Determine the pharmacokinetic profile of the compound in rodents (e.g., plasma concentration over time, half-life, bioavailability).

    • Pharmacodynamics (PD): Measure the inhibition of the target kinase in tumor or surrogate tissues after drug administration.[20]

    • Efficacy: In a relevant disease model (e.g., a tumor xenograft model for an anti-cancer kinase inhibitor), administer the compound and monitor the therapeutic response (e.g., tumor growth inhibition).

Visualizing the Concept: Bioisosterism in Kinase Inhibitors

Caption: Bioisosteric replacement of a phenyl ring with spiro[3.3]heptanone in a kinase inhibitor.

Conclusion: Embracing Three-Dimensionality for Next-Generation Kinase Inhibitors

The validation of spiro[3.3]heptanone as a bioisostere in kinase inhibitors represents a strategic move towards embracing three-dimensionality in drug design. Its unique structural and physicochemical properties offer a compelling opportunity to develop next-generation inhibitors with improved potency, selectivity, and ADME profiles.[5][21][22] By following the rigorous, self-validating experimental workflow outlined in this guide, researchers can confidently assess the potential of this promising scaffold and accelerate the discovery of innovative kinase-targeted therapies. The journey from a flat, two-dimensional representation to a highly effective three-dimensional drug molecule is a challenging but rewarding one, and the spiro[3.3]heptanone scaffold is a valuable tool to have in the medicinal chemist's arsenal.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). PMC. Retrieved from [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. Retrieved from [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed. Retrieved from [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved from [Link]

  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. (2022). PubMed. Retrieved from [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PMC. Retrieved from [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. (2025). ResearchGate. Retrieved from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties Optimization. (n.d.). SpiroChem. Retrieved from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. Retrieved from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Spiro[3.3]heptane Analogs: A Bioisosteric Approach in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland—Embracing Three-Dimensional Scaffolds in Drug Design

In the landscape of medicinal chemistry, the benzene ring is a ubiquitous and foundational scaffold. Its prevalence, however, presents challenges in developing novel intellectual property and fine-tuning physicochemical properties. A key strategy to overcome these hurdles is bioisosterism—the replacement of a functional group with another that retains similar biological activity. For decades, this often meant substituting one flat aromatic ring for another. Modern drug discovery, however, increasingly leverages the power of three-dimensional (3D) structures to improve drug-like properties.

One of the most promising new scaffolds is the spiro[3.3]heptane core. This compact, rigid, and fully saturated bicyclic system serves as an effective, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2] Its unique 3D geometry provides predictable exit vectors for substituents, allowing for precise spatial orientation within a target's binding pocket while often improving properties like solubility and metabolic stability.[3]

This guide provides an in-depth comparison of the biological activities of spiro[3.3]heptane analogs against their parent, phenyl-containing drugs. Through specific case studies grounded in experimental data, we will explore the functional consequences of this structural substitution in the context of oncology, demonstrating how this innovative scaffold can maintain or modulate biological activity to create novel therapeutic candidates.

Part 1: Comparative Analysis of Spiro[3.3]heptane Analogs

We will examine two case studies where a phenyl ring in an established anticancer drug was replaced by a spiro[3.3]heptane core. This direct comparison allows for a clear evaluation of the scaffold's performance as a bioisostere.

Case Study 1: Sonidegib Analogues in Hedgehog Pathway Inhibition

Sonidegib is a potent inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma. The core structure of Sonidegib features a meta-substituted benzene ring. Researchers replaced this ring with a spiro[3.3]heptane moiety to create two diastereomeric analogs: (±)-trans-76 and (±)-cis-76.[2]

The rationale behind this choice was to assess whether the non-collinear vectors of the spiro[3.3]heptane scaffold could successfully mimic the spatial arrangement of the meta-phenyl ring to maintain interaction with the SMO receptor.

CompoundCore ScaffoldclogPSolubility (µM)Hedgehog Pathway Inhibition IC50 (µM)
Sonidegib meta-phenyl6.8>10.0015
(±)-trans-76 Spiro[3.3]heptane6.0>10.48
(±)-cis-76 Spiro[3.3]heptane6.0>10.24
Data sourced from Mykhailiuk, P. (2024).[2][3]

The data reveals several key insights. First, the spiro[3.3]heptane substitution successfully reduced the calculated lipophilicity (clogP) by 0.8 units without negatively impacting aqueous solubility.[3] This is a desirable outcome in drug development, as high lipophilicity can often lead to off-target effects and poor pharmacokinetic profiles.

From a biological activity perspective, both spiroheptane analogs were less potent than the parent drug Sonidegib.[2] However, this is not a failure of the bioisosteric approach. The analogs retained significant micromolar activity, with the cis-isomer demonstrating a twofold higher potency than the trans-isomer, highlighting the stereochemical sensitivity of the SMO binding pocket.[2] The fact that a saturated, non-aromatic core can replace a critical phenyl ring and still yield compounds with sub-micromolar activity is a powerful proof-of-concept. It confirms that the spiro[3.3]heptane scaffold can effectively position the necessary pharmacophores in the correct 3D orientation to engage the biological target.

Case Study 2: A Vorinostat Analogue for Apoptosis Induction

Vorinostat is a histone deacetylase (HDAC) inhibitor that induces cell cycle arrest and apoptosis in a wide range of tumor cells. It contains a terminal phenyl ring that is critical for its activity. In a subsequent study, this mono-substituted phenyl ring was replaced with a spiro[3.3]heptane core to yield analog (±)-77.[1]

The primary goal was to determine if this substitution would preserve the cytotoxic and pro-apoptotic effects of the parent drug in a human cancer cell line.

Human hepatocellular carcinoma (HepG2) cells were treated with 50 µM of Vorinostat or its spiroheptane analog for 48 hours. Apoptosis was detected using a green fluorescent caspase-3/7 reagent, while necrosis was measured using propidium iodide.

Compound (50 µM)Core ScaffoldEarly Apoptotic Cells (%)Necrotic Cells (%)
Vorinostat Phenyl10.31.8
(±)-77 Spiro[3.3]heptane9.92.5
Data sourced from Mykhailiuk, P. (2024).[1]

The results are striking. The spiro[3.3]heptane analog (±)-77 induced apoptosis and necrosis at levels nearly identical to those of Vorinostat.[1] Fluorescent microscopy images confirmed that both compounds triggered significant caspase-3/7 activation (a hallmark of apoptosis) compared to untreated cells. This demonstrates a highly successful bioisosteric replacement, where the spirocycle flawlessly mimics the function of the phenyl ring in the context of HDAC inhibition and downstream apoptosis induction. This finding validates the use of the spiro[3.3]heptane scaffold as a patent-free and potentially property-enhancing replacement for a terminal phenyl ring in other drug candidates.

Part 2: The Role of Spirocycles in Targeting Protein-Protein Interactions

The successful application of the spiro[3.3]heptane core in mimicking single-ring systems highlights the broader potential of spirocyclic and other complex 3D scaffolds in tackling more challenging targets. A prime example is the inhibition of protein-protein interactions (PPIs), which are notoriously difficult to drug due to their large, flat, and featureless binding surfaces.

A critical PPI target in oncology is the interaction between anti-apoptotic proteins of the Bcl-2 family, such as Myeloid cell leukemia-1 (Mcl-1) , and pro-apoptotic BH3-only proteins.[4][5] Overexpression of Mcl-1 allows cancer cells to evade apoptosis and is a major mechanism of resistance to chemotherapy.[4][5] Designing small molecules to block this interaction requires scaffolds that can project functional groups into distinct hydrophobic pockets with high precision—a task for which rigid, 3D spirocyclic structures are exceptionally well-suited. While the specific analogs in our case studies were not designed as Mcl-1 inhibitors, their structural class represents the foundational principles used to build more complex molecules that target these challenging PPIs.[6][7]

Visualizing the Concept: Bioisosteric Replacement

The following diagram illustrates the core principle of replacing a planar phenyl ring with a 3D spiro[3.3]heptane scaffold.

G cluster_0 Traditional Drug Scaffold cluster_1 Bioisosteric Analog Parent Parent Drug Phenyl Phenyl Ring (Planar) Parent->Phenyl Contains Analog Spiroheptane Analog Parent->Analog Bioisosteric Replacement Spiro Spiro[3.3]heptane (3D Scaffold) Analog->Spiro Contains

Caption: Logical flow of bioisosteric replacement of a phenyl ring.

Part 3: Key Experimental Methodologies

The trustworthiness of any comparative analysis rests upon the robustness of its experimental protocols. The following are detailed, step-by-step methodologies for the key assays used to evaluate the biological activities described above.

Protocol 1: Caspase-3/7 Apoptosis Assay (Cell-Based)

This protocol is designed to quantify the activation of effector caspases 3 and 7, a key event in the apoptotic cascade, as seen in the Vorinostat case study.

Principle: A non-fluorescent caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a rhodamine dye) is added to the cells. If caspases 3 or 7 are active, they cleave the substrate, releasing the fluorescent moiety, which can be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or other relevant cancer cell lines) in a clear-bottom, 96-well black plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the spiroheptane analogs and parent compounds in culture medium. Add the desired final concentrations to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare the caspase-3/7 detection reagent according to the manufacturer's instructions (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent). This typically involves diluting the stock solution in a suitable buffer containing a nuclear counterstain like Hoechst 33342.

  • Cell Staining: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use two channels: blue for the Hoechst-stained nuclei (total cells) and green for the cleaved caspase substrate (apoptotic cells).

  • Quantification: Use image analysis software to count the total number of nuclei and the number of green-fluorescent (apoptotic) cells. Calculate the percentage of apoptotic cells for each treatment condition.

Protocol 2: Cell Viability Assay (Luminescence-Based)

This protocol measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells. It is a fundamental assay for assessing the cytotoxic effects of novel compounds.

Principle: The assay reagent (e.g., CellTiter-Glo®) contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the amount of ATP present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in an opaque-walled, 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (maximum viability) and a control with a potent cytotoxin or no cells (background).

  • Incubation: Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme activity.

  • Reagent Addition: Prepare the luminescent assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-only control (set to 100% viability) and plot the results as percent viability versus compound concentration to determine the GI50/IC50 value.

Visualizing the Workflow: From Synthesis to Biological Validation

This diagram outlines the typical experimental workflow for evaluating a novel spiroheptane analog.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A Bioisosteric Design (Phenyl -> Spiroheptane) B Chemical Synthesis & Purification A->B C Target-Based Assay (e.g., HTS, FP, TR-FRET) B->C D Cell Viability Assay (e.g., CellTiter-Glo) E Apoptosis Confirmation (Caspase-3/7 Activation) D->E F On-Target Engagement (e.g., Co-IP, Cellular Thermal Shift) G SAR Analysis & Further Synthesis F->G G->A Iterative Cycle

Caption: Experimental workflow for evaluating spiroheptane analogs.

Conclusion and Future Perspectives

The replacement of phenyl rings with spiro[3.3]heptane scaffolds represents a validated and powerful strategy in modern medicinal chemistry. Experimental data from direct comparisons of drug analogs demonstrates that this substitution can successfully preserve, and in some cases favorably modulate, biological activity and physicochemical properties.[1][2] The spiroheptane analogs of Sonidegib and Vorinostat retain their parental mechanisms of action, confirming the scaffold's ability to function as a true 3D bioisostere.[1][2]

Looking forward, the application of spiro[3.3]heptane and other strained spirocyclic systems will likely expand beyond simple bioisosteric replacement. Their rigid, well-defined structures make them ideal starting points for fragment-based drug discovery and for building complex molecules aimed at challenging targets like the Mcl-1 protein. As synthetic methodologies for these scaffolds become more accessible, we can expect to see a new generation of drug candidates that leverage 3D chemical space to achieve greater potency, selectivity, and improved drug-like properties, ultimately leading to safer and more effective therapies.

References

  • A luciferase-based assay identifies niclosamide derivatives antagonizing Mcl-1 through post-translational down-regulation. (2019). bioRxiv. [Link]

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  • Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. (n.d.). ResearchGate. [Link]

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  • Waterson, A. G., et al. (2016). Small molecule Mcl-1 inhibitors for the treatment of cancer. Expert Opinion on Investigational Drugs. [Link]

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  • Post, P., et al. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. Royal Society of Chemistry. [Link]

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  • Mykhailiuk, P. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Good, A. C., et al. (2020). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications. [Link]

  • Mykhailiuk, P. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Discovery of selective Mcl-1 inhibitors via structure-based design and structure-activity relationship analysis. Biochemical and Biophysical Research Communications. [Link]

  • Mykhailiuk, P. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Czako, B., et al. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor With Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. (2021). ChemMedChem. [Link]

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  • Thongon, N., et al. (2020). Structure-Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. Cancers. [Link]

  • Zhao, L., et al. (2022). Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. Bioorganic Chemistry. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Foundational Principles

Given the absence of specific hazard data for 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one, its structural components—a spirocyclic ketone and a methoxyphenyl group—necessitate a thorough risk assessment. The precautionary principle dictates that we assume the compound may possess properties such as acute toxicity, skin and eye irritation, and potential for respiratory irritation.[4]

Assumed Hazard Profile:

PropertyAssumption for HandlingRationale
Physical State Solid (Crystalline Powder)Potential for aerosolization; handle in a ventilated enclosure.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Assume high toxicityPrudent practice for novel compounds.[1] Avoid ingestion, skin contact, and inhalation.[1]
Skin Corrosion/Irritation Assumed to be an irritantMany organic ketones and aromatic compounds can cause skin irritation.[4]
Serious Eye Damage/Irritation Assumed to be a serious irritantDirect contact with chemical powders can cause severe eye irritation.[4]
Carcinogenicity/Mutagenicity Treat as a potential carcinogen/mutagenA conservative approach for uncharacterized substances.[1]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in minimizing exposure to potentially hazardous novel compounds.

  • Chemical Fume Hood: All manipulations of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][3][5] This prevents the inhalation of any powders or vapors.

  • Ventilated Balance Enclosure: For weighing the solid compound, a powder-coated balance enclosure is recommended to minimize the generation of aerosols and ensure accurate measurement in a contained environment.[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact.[1][2][3] Check manufacturer's breakthrough times for the solvents in use. Change gloves immediately if contaminated, torn, or after extended use.
Eye Protection Chemical Safety Goggles or a Full-Face ShieldProtects eyes from splashes or airborne particles.[1][2][3] A face shield offers broader protection and should be used when a significant splash hazard exists.
Body Protection Fully Fastened Laboratory CoatProtects skin and personal clothing from contamination.[1][2][3] Flame-resistant coats should be considered if flammable solvents are used in large quantities.[6]
Respiratory Protection N95 or higher-rated respiratorRecommended if handling the compound outside of a fume hood is unavoidable, though this practice is strongly discouraged.[1][3]

Below is a DOT script visualizing the hierarchy of controls for handling this novel compound.

Hierarchy of Controls cluster_0 Most Effective cluster_1 Least Effective cluster_2 Engineering Controls Engineering Controls Chemical Fume Hood Chemical Fume Hood Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Gloves Gloves Ventilated Balance Enclosure Ventilated Balance Enclosure Administrative Controls->Personal Protective Equipment (PPE) Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Training Training Eye Protection Eye Protection Lab Coat Lab Coat Respirator Respirator

Hierarchy of safety controls.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for safe handling.

4.1. Preparation and Weighing:

  • Don appropriate PPE: Before entering the designated handling area, put on a lab coat, safety goggles, and double gloves.

  • Prepare the workspace: Ensure the chemical fume hood or ventilated enclosure is clean and uncluttered.

  • Weighing the compound:

    • Tare a suitable container on the analytical balance within the ventilated enclosure.

    • Carefully transfer the desired amount of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one to the container using a clean spatula.

    • Close the primary container immediately after dispensing.[1]

4.2. Solubilization:

  • Solvent selection: If dissolving the compound, use an appropriate solvent for which you have compatible gloves.

  • Dissolution: In the fume hood, slowly add the solvent to the weighed compound to prevent splashing.[1]

  • Mixing: If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[1]

  • Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, and the date of preparation.[1]

4.3. Storage:

  • Store the compound in a clearly labeled, tightly sealed container.[1][2]

  • Keep it in a designated, ventilated, and access-controlled storage area, away from incompatible materials.[2][3]

  • If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[1]

The following DOT script outlines the standard operational workflow.

Operational Workflow Start Start Don PPE Don PPE Start->Don PPE End End Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Solubilize (if required) Solubilize (if required) Weigh Compound->Solubilize (if required) Perform Experiment Perform Experiment Solubilize (if required)->Perform Experiment Waste Disposal Waste Disposal Perform Experiment->Waste Disposal Decontaminate Workspace Decontaminate Workspace Waste Disposal->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Doff PPE->End

Standard operational workflow for handling the compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. As 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is a non-halogenated organic compound, it should be disposed of accordingly.

5.1. Waste Segregation:

  • Solid Waste: All disposables contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.[1] This container should be clearly labeled as "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled hazardous waste bottle.[1][7] The label must include the words "Hazardous Waste," the full chemical name of all contents, and their approximate concentrations.[7][8]

  • Cross-Contamination: Do not mix non-halogenated waste with halogenated solvent waste, as this significantly increases disposal costs and complexity.[7][9][10]

5.2. Container Management:

  • Keep all waste containers tightly closed except when actively adding waste.[7][11]

  • Ensure waste containers are in good condition and compatible with the chemical waste.[7]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[8]

  • Store waste containers in a designated satellite accumulation area with secondary containment.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove all contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[2]
Small Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]
Large Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Non-halogenated Organic Solvents - Standard Oper
  • Novel Chemicals with Unknown Hazards SOP.
  • Non-Halogenated Solvents in Laboratories - Campus Oper
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  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
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  • Safety D
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  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.